4-[(2,6-dichlorobenzyl)oxy]-3-methoxy-N-(pyridin-3-yl)benzamide
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Overview
Description
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy-N-(3-pyridinyl)benzamide is a chemical compound with the molecular formula C20H16Cl2N2O3. It has a molecular weight of 403.259 Da and is known for its unique structure, which includes a dichlorobenzyl group, a methoxy group, and a pyridinyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy-N-(3-pyridinyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy-N-(3-pyridinyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce corresponding carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy-N-(3-pyridinyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy-N-(3-pyridinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are often required to elucidate the precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
Uniqueness
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxy-N-(3-pyridinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzyl, methoxy, and pyridinyl groups contribute to its versatility in various applications .
Properties
Molecular Formula |
C20H16Cl2N2O3 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-26-19-10-13(20(25)24-14-4-3-9-23-11-14)7-8-18(19)27-12-15-16(21)5-2-6-17(15)22/h2-11H,12H2,1H3,(H,24,25) |
InChI Key |
ZIDLYENKIGUDJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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